

9(10)-Dehydronandrolone CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9(10)-Dehydronandrolone

Cat. No.: B141246

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An In-depth Technical Guide to 9(10)-Dehydronandrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9(10)-Dehydronandrolone**, a synthetic anabolic-androgenic steroid (AAS). It details the compound's chemical identity, including its CAS number and molecular formula, and presents a summary of its physicochemical properties. This guide outlines detailed experimental protocols for the synthesis, in vitro characterization of androgen receptor binding, and assessment of in vivo anabolic and androgenic activity of **9(10)-Dehydronandrolone**. Furthermore, it describes the canonical androgen receptor signaling pathway through which this compound exerts its biological effects, supported by a visual diagram. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of androgenic compounds.

Chemical and Physical Properties

9(10)-Dehydronandrolone, also known as 17 β -Hydroxyestra-4,9-dien-3-one or Dienolone, is a potent anabolic steroid.^[1] Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value
CAS Number	6218-29-7
Molecular Formula	C ₁₈ H ₂₄ O ₂
Molecular Weight	272.39 g/mol
Appearance	Slightly pale yellow to reddish-yellow crystalline powder
Melting Point	190 °C
Boiling Point	466.823 °C
Density	1.17 g/cm ³
Storage Temperature	2-8 °C

Synthesis of 9(10)-Dehydronandrolone

The synthesis of **9(10)-Dehydronandrolone** can be achieved from the precursor **estra-4,9-diene-3,17-dione**. A general three-step synthetic approach is described below, adapted from methodologies for similar steroid compounds.^[2]

Experimental Protocol: Synthesis of Estra-4,9-diene-3,17-dione

- **Step 1: Grignard Reaction.** A solution of δ -lactone 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is treated with a Grignard reagent 2. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the intermediate alcohol.
- **Step 2: Oxidation.** The crude intermediate alcohol from the previous step is oxidized using a suitable oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), to yield the diketone precursor 4.
- **Step 3: Domino Cyclization.** The diketone precursor 4 is then subjected to a domino cyclization reaction catalyzed by an appropriate agent, such as piperidinium acetate, to yield the final product, **estra-4,9-diene-3,17-dione**.

Experimental Protocol: Reduction to 9(10)-Dehydronandrolone

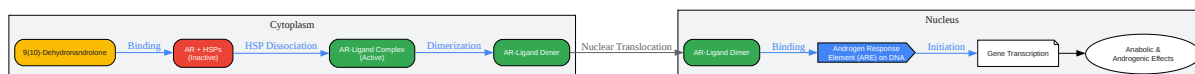
- Step 4: Selective Reduction. The 17-keto group of estra-4,9-diene-3,17-dione is selectively reduced to a hydroxyl group to yield **9(10)-Dehydronandrolone**. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH_4) in an appropriate solvent like methanol or ethanol at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Mechanism of Action

9(10)-Dehydronandrolone exerts its biological effects primarily through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to the anabolic and androgenic effects associated with this class of steroids.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as 9(10)-Dehydronandrolone, to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes responsible for mediating the androgenic and anabolic effects.



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Caption: Canonical Androgen Receptor Signaling Pathway for **9(10)-Dehydronandrolone**.

Experimental Protocols for Biological Characterization

In Vitro Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity of **9(10)-Dehydronandrolone** to the androgen receptor using a competitive radioligand binding assay.

Materials:

- Recombinant human androgen receptor (AR)
- Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)
- Unlabeled **9(10)-Dehydronandrolone**
- Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
- Scintillation vials and scintillation cocktail
- Multi-well plates (e.g., 96-well)
- Filtration apparatus with glass fiber filters

Procedure:

- Prepare a series of dilutions of unlabeled **9(10)-Dehydronandrolone** in the assay buffer.
- In a multi-well plate, add a constant concentration of recombinant AR and a constant concentration of [³H]-DHT to each well.
- Add the different concentrations of unlabeled **9(10)-Dehydronandrolone** to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled DHT (non-specific binding).

- Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- After incubation, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **9(10)-Dehydronandrolone** by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of **9(10)-Dehydronandrolone** that inhibits 50% of the specific binding of [³H]-DHT) by non-linear regression analysis. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Androgen Receptor-Mediated Reporter Gene Assay

This assay measures the ability of **9(10)-Dehydronandrolone** to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

- A suitable mammalian cell line (e.g., HEK293, PC-3)
- An expression vector for the human androgen receptor (if the cell line does not endogenously express it)
- A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)
- A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase under a constitutive promoter)

- Transfection reagent
- Cell culture medium and supplements
- **9(10)-Dehydronandrolone**
- Lysis buffer and substrate for the reporter enzyme

Procedure:

- Seed the cells in multi-well plates and allow them to attach overnight.
- Co-transfect the cells with the AR expression vector, the ARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
- After transfection, replace the medium with a medium containing various concentrations of **9(10)-Dehydronandrolone** or a vehicle control.
- Incubate the cells for a specified period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
- Lyse the cells and measure the activity of both the reporter and control enzymes using a luminometer or spectrophotometer.
- Normalize the reporter gene activity to the control enzyme activity to account for variations in transfection efficiency and cell number.
- Plot the normalized reporter activity against the concentration of **9(10)-Dehydronandrolone** to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

In Vivo Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test to determine the androgenic and anabolic activity of a substance.^{[3][4]}

Animals:

- Peripubertal castrated male rats

Procedure for Androgenic Activity:

- Rats are castrated and allowed to recover for a period of 7-10 days to allow for the regression of androgen-dependent tissues.
- The animals are then treated daily with various doses of **9(10)-Dehydronandrolone** or a vehicle control for 10 consecutive days.
- On day 11, the animals are euthanized, and the weights of five androgen-dependent tissues are recorded: the ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
- An increase in the weight of these tissues compared to the vehicle-treated control group indicates androgenic activity.

Procedure for Anabolic Activity:

- The anabolic activity is primarily assessed by the change in weight of the levator ani-bulbocavernosus muscle, which is a skeletal muscle.
- The ratio of the anabolic (levator ani muscle weight) to androgenic (ventral prostate or seminal vesicle weight) response is often calculated to characterize the pharmacological profile of the compound.

Conclusion

9(10)-Dehydronandrolone is a synthetic steroid with potent anabolic and androgenic properties mediated through the androgen receptor. This guide has provided essential information regarding its chemical identity, synthesis, and biological mechanism of action. The detailed experimental protocols for in vitro and in vivo characterization offer a framework for researchers to further investigate the pharmacological properties of this and related compounds. A thorough understanding of its interaction with the androgen receptor and its downstream signaling is crucial for the development of new therapeutics in areas such as hormone replacement therapy and muscle wasting disorders.

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- To cite this document: BenchChem. [9(10)-Dehydronandrolone CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141246#9-10-dehydronandrolone-cas-number-and-molecular-formula]

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